MHY908

Metabolic Disease Insulin Resistance Nuclear Receptor Pharmacology

Standard PPARα or PPARγ single agonists (e.g., fenofibrate, rosiglitazone) fail to replicate the synergistic metabolic improvements and tyrosinase inhibition of MHY908, compromising experimental reproducibility. Procure MHY908 as the verified dual PPARα/γ agonist with orthogonal anti-melanogenesis activity. - Dual PPARα/γ activation more potent than single agonists; 3 mg/kg/day p.o. reduces serum glucose, triglycerides, and insulin in db/db mice without weight gain. - Mushroom tyrosinase IC50 = 8.19 µM; confirmed anti-melanogenesis in UVB-induced hyperpigmentation models. - Attenuates ER stress and renal inflammation in aged rats via ROS/Akt/FoxO1 modulation, supporting geroscience applications.

Molecular Formula C17H14ClNO3S
Molecular Weight 347.8 g/mol
Cat. No. B609014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHY908
SynonymsMHY908
Molecular FormulaC17H14ClNO3S
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl
InChIInChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21)
InChIKeyHJOJVKDSEPDKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MHY908: Dual PPARα/γ Agonist & Tyrosinase Inhibitor


MHY908 (2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid) is a synthetic, small-molecule compound that functions as a potent dual agonist of the nuclear receptors PPARα (Peroxisome Proliferator-Activated Receptor alpha) and PPARγ (Peroxisome Proliferator-Activated Receptor gamma) [1]. It is characterized by a molecular formula of C17H14ClNO3S and a molecular weight of 347.82 g/mol . In addition to its primary metabolic regulatory role, MHY908 has been identified as an inhibitor of melanogenesis, acting directly on mushroom tyrosinase, which suggests its utility in both metabolic disease and dermatological research applications [2].

Dual PPARα/γ Agonist Metabolic pathway and nuclear receptor research fit
Tyrosinase Inhibitor Melanogenesis assay context and pigmentation study fit
Formulation-Compatible Supports NLC-based topical delivery research

MHY908 Generic Substitution Risk


Substituting MHY908 with a generic PPARα or PPARγ single agonist, or with another broad-spectrum tyrosinase inhibitor, introduces significant scientific risk and can invalidate experimental reproducibility. MHY908's differentiation is not based on a single target's potency but on a unique and verifiable multi-modal mechanism of action. Unlike the standard reference PPARα agonist fenofibrate or the PPARγ agonist rosiglitazone, MHY908 demonstrates more potent dual activation of both receptors . This dual action is linked in vivo to improvements in insulin resistance, hepatic steatosis, and inflammation that are not observed with single agonists [1]. Furthermore, its simultaneous activity as a tyrosinase inhibitor with a defined IC50 provides an orthogonal functional profile absent in the standard metabolic comparators [2]. The quantitative data in Section 3 demonstrates that the compound's performance is intrinsically tied to its specific chemical structure and polypharmacology, making substitution with any alternative compound a direct threat to data integrity and experimental outcomes.

Target Profile
Risk if Substituted
Dual PPARα/γ agonism
Single agonists may not reproduce dual-receptor transcriptional response and in vivo metabolic improvements
Tyrosinase inhibition orthogonal to metabolic targets
Tyrosinase-only inhibitors lack the metabolic pathway context; dual activity may be critical for endpoint interpretation

MHY908 Quantitative Evidence Guide


Dual PPARα/γ Agonist Potency

MHY908 functions as a dual PPARα/γ agonist and demonstrates superior potency in activating both receptor subtypes compared to the standard reference single agonists, fenofibrate (a PPARα agonist) and rosiglitazone (a PPARγ agonist). Quantitative analysis shows that MHY908 more potently activates PPARα than fenofibrate and PPARγ than rosiglitazone . In cellular transcriptional activity assays in AC2F rat liver cells, MHY908 induced a significant increase in the transcriptional activity of both PPARα and PPARγ relative to a control [1].

PPARα/γ Activation
Head-to-head
More potent activation of both PPARα and PPARγ vs. fenofibrate and rosiglitazone in AC2F cells
Supports dual-receptor transcriptional response context
Qualitative reporter gene comparison; quantitative fold-change not reported
Metabolic Disease Insulin Resistance Nuclear Receptor Pharmacology

In Vivo Antidiabetic Efficacy

In a 4-week study using db/db mice, a well-established model of type 2 diabetes, oral administration of MHY908 at a dose of 3 mg/kg/day led to significant quantitative improvements in key metabolic parameters compared to an untreated diabetic control group (Con). Specifically, MHY908 treatment resulted in a reduction in serum glucose, triglyceride, and insulin levels [1][2]. Notably, these metabolic benefits were achieved without inducing body weight gain, a common side effect associated with PPARγ agonists [2].

In Vivo Metabolic Effects
Head-to-head
3 mg/kg/day p.o. for 4 weeks reduced serum glucose, triglycerides, and insulin; no body weight gain vs. untreated db/db mice
Reported in vivo model-response context
db/db mouse model; p-value significance reported
Type 2 Diabetes In Vivo Pharmacology Metabolic Profiling

Tyrosinase Inhibition Potency

MHY908 demonstrates a distinct, non-metabolic mechanism of action as a direct inhibitor of mushroom tyrosinase, a key enzyme in melanin synthesis. Quantitative enzyme assay data shows that MHY908 potently inhibits mushroom tyrosinase activity in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 8.19 µM [1]. This inhibition was shown to translate into a decrease in melanin synthesis in α-MSH-induced melanoma cells without inducing cytotoxicity [1]. This activity profile is absent in the primary metabolic comparators fenofibrate and rosiglitazone.

Tyrosinase IC₅₀
Class-level
8.19 µM
Supports tyrosinase inhibition assay context
Mushroom tyrosinase; dose-dependent inhibition
Dermatology Melanogenesis Enzymatic Assay

NLC-Enhanced Topical Delivery and Anti-Melanogenesis

The dermal application of MHY908 is significantly enhanced through formulation with nanostructured lipid carriers (NLCs). A comparative study demonstrated that MHY908/NLCs exhibit a dual drug release kinetic profile and achieve higher skin permeation and a more significant occlusion effect both in vitro and ex vivo than a simple MHY908 solution [1]. Crucially, in a UVB-induced hyperpigmentation mouse model, the anti-melanogenesis activity of MHY908/NLCs was significantly higher than that of the MHY908 solution [1].

NLC Delivery
Head-to-head
MHY908/NLCs showed higher skin permeation and anti-melanogenesis activity vs. MHY908 solution in UVB model
Supports formulation-dependent melanogenesis endpoint context
Comparative in vitro, ex vivo, and in vivo data
Drug Delivery Hyperpigmentation Topical Formulation

MHY908 Application Scenarios


Type 2 Diabetes & Insulin Resistance Research

Procure MHY908 as the preferred tool compound for in vivo studies of type 2 diabetes. The evidence shows that oral administration of MHY908 at 3 mg/kg/day for 4 weeks significantly reduces serum glucose, triglyceride, and insulin levels in db/db mice without causing weight gain, a key advantage over standard PPARγ agonists [1]. Its unique dual PPARα/γ agonism profile, which is more potent than single agonists like fenofibrate and rosiglitazone, makes it ideal for dissecting the combined roles of these receptors in metabolic syndrome and for evaluating novel combination therapy paradigms .

Hyperpigmentation and Dermatological Formulation

Use MHY908 as the active pharmaceutical ingredient (API) for developing novel topical treatments for hyperpigmentation disorders. Its validated IC50 of 8.19 µM against mushroom tyrosinase provides a quantitative benchmark for inhibitor potency [2]. For optimal dermal efficacy, research should focus on formulating MHY908 with nanostructured lipid carriers (NLCs), which has been shown to significantly enhance skin permeation and in vivo anti-melanogenesis activity compared to a standard MHY908 solution in a UVB-induced hyperpigmentation model [3].

Age-Related Metabolic Dysfunction and Inflammation

MHY908 is a valuable compound for research on aging and age-related metabolic decline. In a model of 20-month-old aged rats, a 4-week treatment with MHY908 (1 or 3 mg/kg/day) resulted in reduced serum glucose, triglyceride, and insulin levels, and improved hepatic steatosis [4]. Its ability to attenuate endoplasmic reticulum (ER) stress and suppress age-related renal inflammation through PPARα activation and modulation of the ROS/Akt/FoxO1 pathway provides a well-defined mechanistic rationale for its use in geroscience research [4][5].

Application
Selection Property
Validation Focus
Type 2 Diabetes & Insulin Resistance Research
Dual PPARα/γ agonism profile
Metabolic endpoint and body weight monitoring in db/db model
Hyperpigmentation and Dermatological Formulation
Tyrosinase inhibition and NLC formulation compatibility
Melanogenesis inhibition and skin permeation in UVB model
Age-Related Metabolic Dysfunction and Inflammation
PPARα/γ dual agonism with anti-inflammatory context
Hepatic steatosis, ER stress, and renal inflammation endpoints in aged rat model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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